molecular formula C4H4N4O2S B1272136 6-Amino-5-nitropyrimidine-4-thiol CAS No. 13754-21-7

6-Amino-5-nitropyrimidine-4-thiol

Cat. No. B1272136
CAS RN: 13754-21-7
M. Wt: 172.17 g/mol
InChI Key: GBZNXKPARWLUIS-UHFFFAOYSA-N
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Description

6-Amino-5-nitropyrimidine-4-thiol is a chemical compound with the molecular formula C4H4N4O2S . It has an average mass of 172.165 Da and a monoisotopic mass of 172.005493 Da .


Synthesis Analysis

The synthesis of pyrimidines, including 6-Amino-5-nitropyrimidine-4-thiol, has been a subject of research. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Various methods for the synthesis of pyrimidines have been described, including the reaction between β-dicarbonyl compounds (and its synthons) and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .


Molecular Structure Analysis

The molecular structure of 6-Amino-5-nitropyrimidine-4-thiol consists of a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines, including 6-Amino-5-nitropyrimidine-4-thiol, can undergo a wide array of oxidative modifications . They can form covalent cross-links that stabilize protein structure and function as a powerful nucleophile in many enzyme active sites .


Physical And Chemical Properties Analysis

6-Amino-5-nitropyrimidine-4-thiol has a molecular formula of C4H4N4O2S and a formula weight of 172.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Pharmaceutical Testing

6-Amino-5-nitropyrimidine-4-thiol: is utilized in pharmaceutical testing as a high-quality reference standard . Its consistent purity allows for accurate results in the development and testing of new drugs, particularly in the synthesis of compounds with potential therapeutic effects.

Anti-inflammatory Research

This compound has been studied for its anti-inflammatory properties. Pyrimidine derivatives, including 6-Amino-5-nitropyrimidine-4-thiol , show promise in inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Synthesis of Novel Pyrimidine Analogs

Researchers are engaged in synthesizing novel pyrimidine analogs that possess enhanced anti-inflammatory activities with minimal toxicity6-Amino-5-nitropyrimidine-4-thiol serves as a precursor in the synthesis of these compounds, contributing to the development of new anti-inflammatory agents .

Structure-Activity Relationships (SARs) Analysis

The compound is pivotal in SARs analysis, which helps in understanding the relationship between the chemical structure of pyrimidine derivatives and their pharmacological effects. This analysis is crucial for designing compounds with specific biological activities .

Future Directions

The synthesis and study of pyrimidines, including 6-Amino-5-nitropyrimidine-4-thiol, continue to be an active area of research. Future directions could include the development of new pyrimidines as anti-inflammatory agents , and the exploration of synthetic methods to produce this significant class of heterocyclic systems .

properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)4(11)7-1-6-3/h1H,(H3,5,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZNXKPARWLUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C(=C(N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377899
Record name 6-amino-5-nitropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-nitropyrimidine-4-thiol

CAS RN

13754-21-7
Record name 6-Amino-5-nitro-4(3H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 409301
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-nitropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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